molecular formula C8H16N4O B12344190 (Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol

(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol

Cat. No.: B12344190
M. Wt: 184.24 g/mol
InChI Key: LBWTWACDXBMHQG-QHPIGMMXSA-N
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Description

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol is a chemical compound with the molecular formula C8H12N4O It is a diazenyl derivative of a pyridine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms

Preparation Methods

The synthesis of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol typically involves the reaction of 2-(dimethylamino)pyridine with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .

Chemical Reactions Analysis

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds also contain a diazine ring and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Pyrimidine derivatives: Pyrimidines are another class of diazine compounds with a wide range of biological activities, including antiviral and anticancer effects.

    Pyrazine derivatives: Pyrazines are six-membered diazine compounds with applications in pharmaceuticals and agrochemicals.

The uniqueness of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol lies in its specific structure and the presence of the dimethylamino group, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol

InChI

InChI=1S/C8H16N4O/c1-12(2)7-5-6(3-4-10-7)8(13)11-9/h7,9-10,13H,3-5H2,1-2H3/b8-6-,11-9?

InChI Key

LBWTWACDXBMHQG-QHPIGMMXSA-N

Isomeric SMILES

CN(C)C1C/C(=C(/N=N)\O)/CCN1

Canonical SMILES

CN(C)C1CC(=C(N=N)O)CCN1

Origin of Product

United States

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